molecular formula C5H10ClNO2 B112914 (S)-Methyl azetidine-2-carboxylate hydrochloride CAS No. 69684-69-1

(S)-Methyl azetidine-2-carboxylate hydrochloride

Cat. No.: B112914
CAS No.: 69684-69-1
M. Wt: 151.59 g/mol
InChI Key: FKHBGZKNRAUKEF-WCCKRBBISA-N
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Description

Synthesis Analysis

The synthesis of azetidines, which “(S)-Methyl azetidine-2-carboxylate hydrochloride” likely belongs to, can be achieved via visible-light-mediated intermolecular [2+2] photocycloadditions . This method utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .


Chemical Reactions Analysis

The chemical reactions involving azetidines have been studied. For instance, the enzymatic hydrolysis of L-azetidine-2-carboxylate involves ring opening . This reaction is part of the detoxification function of certain bacteria .

Scientific Research Applications

Chemical Synthesis and Drug Development

The importance of chemical intermediates in the development of therapeutic agents cannot be overstated. Compounds like (S)-Methyl azetidine-2-carboxylate hydrochloride are often pivotal in the synthesis of complex molecules designed for specific pharmacological targets. For instance, DNA methyltransferase inhibitors, such as azacitidine and decitabine, represent a class of compounds crucial in the treatment of certain types of cancer, including myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML) (Garcia-Manero, 2008). These inhibitors function by modulating the methylation status of DNA, thereby affecting gene expression in cancer cells.

Mechanisms of Action

The mechanism of action of such compounds often involves the inhibition of DNA methyltransferases (DNMTs), enzymes responsible for adding methyl groups to DNA. This action can lead to the reactivation of tumor suppressor genes that were silenced by methylation, offering a therapeutic benefit in cancer treatment. The clinical efficacy of DNMT inhibitors underscores the potential of chemical intermediates in contributing to the development of epigenetic therapies (Thomas, 2012).

Future Directions

The future directions in the study of azetidines, including “(S)-Methyl azetidine-2-carboxylate hydrochloride”, could involve further exploration of their synthesis methods , understanding their mechanisms of action , and studying their potential applications in various fields such as drug discovery .

Properties

IUPAC Name

methyl (2S)-azetidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c1-8-5(7)4-2-3-6-4;/h4,6H,2-3H2,1H3;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHBGZKNRAUKEF-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50531753
Record name Methyl (2S)-azetidine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50531753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69684-69-1
Record name Methyl (2S)-azetidine-2-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50531753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 69684-69-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of azetidine-2-carboxylic acid (1 eq.) in MeOH at 0° C. was added dropwise thionyl chloride (2.5 eq.). The reaction was stirred at 20° C. for 15 h. The crude was concentrated under reduced pressure and used as such without further purification.
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